molecular formula C18H19N3O5S B587820 4-Acetyloxy Omeprazole Sulfone CAS No. 1391054-80-0

4-Acetyloxy Omeprazole Sulfone

カタログ番号: B587820
CAS番号: 1391054-80-0
分子量: 389.426
InChIキー: ADFZNDVDKZPQHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetyloxy Omeprazole Sulfone is a biochemical used for proteomics research . Its molecular formula is C18H19N3O5S and it has a molecular weight of 389.43 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring linked to a pyridine ring via a sulfonyl group . The exact InChI and SMILES strings can be found in the PubChem database .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 389.4 g/mol, a topological polar surface area of 120 Ų, and a complexity of 637 . Unfortunately, the search for more specific physical and chemical properties expired without results.

科学的研究の応用

1. Novel Synthesis and Pharmaceutical Impurities

A review focused on novel synthesis methods for omeprazole and its pharmaceutical impurities provides insight into the development of proton pump inhibitors. This research emphasizes the study of various pharmaceutical impurities of the anti-ulcer drug omeprazole, chemically known as (5-methoxy-2-[[(4-metboxy-3,5dimethylpyridinyl) methyl] sulfinyl]-l-benzimidazole), which inhibits the gastric ATPase enzyme by oxidizing its sulfhydryl groups. The synthesis process involves the formation of sulfone N-oxide due to incomplete oxidation of pyrmetazole and overoxidation to sulfone, leading to the synthesis of proton pump inhibitor impurities that can be used as standard impurities for further studies in various aspects (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

2. Pharmacological Properties and Therapeutic Potential

Omeprazole, a substituted benzimidazole derivative, significantly inhibits both basal and stimulated gastric acid secretion. Its unique mode of action involves irreversibly blocking the proton pump of the parietal cell, considered the terminal step in the acid secretory pathway. Although primarily used for treating peptic ulcer disease and Zollinger-Ellison syndrome, the implications of its long-term use and its potential in inducing certain adverse effects, like hyperplasia of gastric enterochromaffin-like cells and carcinoids, require further research to understand its full pharmacological and therapeutic potential (Clissold & Campoli-Richards, 1986).

3. Drug Interaction Profiles

A comprehensive review of the literature on proton pump inhibitors (PPIs), including omeprazole, focuses on their extensive use for treating gastric acid-related disorders and the potential for clinically significant drug interactions, especially in patients receiving concomitant medications. The review covers interactions modulated by gastric pH and altered pharmacokinetics of various drugs in the presence of PPIs. The study emphasizes the importance of considering potential drug interactions when choosing a PPI for managing gastric acid-related disorders, particularly relevant for elderly patients or those receiving medications with a narrow therapeutic index (Wedemeyer & Blume, 2014).

作用機序

Target of Action

The primary target of 4-Acetyloxy Omeprazole Sulfone is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, this compound effectively suppresses stomach acid secretion .

Mode of Action

This compound exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gastric acid secretion. By inhibiting the (H+, K+)-ATPase enzyme, the compound disrupts the process of hydrogen ion (proton) exchange for potassium ions at the secretory surface of the gastric parietal cell, thereby reducing gastric acidity .

Pharmacokinetics

It is known that omeprazole, a related compound, is mainly metabolized by cyp2c19 to hydroxy-omeprazole and partially metabolized by cyp3a4 to omeprazole sulfone . The pharmacokinetics of omeprazole have been successfully predicted using a physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) model .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by the pH of the stomach. Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can influence the metabolism of the compound and thus its efficacy .

生化学分析

Biochemical Properties

It is known that omeprazole, the parent compound, is metabolized by CYP2C19 and CYP3A4 enzymes . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle . The variations in the pharmacokinetics of omeprazole and its metabolites have been reported during the menstrual cycle .

Cellular Effects

Omeprazole, the parent compound, is known to have significant effects on various types of cells and cellular processes . It inhibits gastric acid secretion by interacting with H+/K±ATPase in gastric parietal cells . This inhibition is irreversible, leading to prolonged suppression of gastric acid production .

Molecular Mechanism

The molecular mechanism of action of 4-Acetyloxy Omeprazole Sulfone is not well-understood. Omeprazole, the parent compound, is known to exert its effects at the molecular level. After absorption into the systemic circulation, omeprazole diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . Here, it is activated by proton-catalysed formation of a tetracyclic sulfenamide, trapping the drug so that it cannot diffuse back across the canalicular membrane . The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule .

Temporal Effects in Laboratory Settings

It is known that the effect of omeprazole on gastric acid secretion lasts a few days, despite a relatively short plasma elimination half-life . This is due to the fact that omeprazole accumulates in the parietal cell canaliculi and its inhibition of the proton pump is irreversible .

Dosage Effects in Animal Models

Studies on omeprazole have shown that it is effective in the treatment of gastric hyperacidity in various animal species .

Metabolic Pathways

Omeprazole, the parent compound, is extensively metabolized by CYP2C19 to 5-hydroxyomeprazole and to omeprazole sulfone by CYP3A4 .

Transport and Distribution

It is known that omeprazole, the parent compound, after absorption into the systemic circulation, diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi .

Subcellular Localization

It is known that omeprazole, the parent compound, accumulates in the acidic secretory canaliculi of the parietal cells of the stomach .

特性

IUPAC Name

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethylpyridin-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFZNDVDKZPQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。